Cas no 1111589-55-9 ([2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate)
![[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate structure](https://it.kuujia.com/scimg/cas/1111589-55-9x500.png)
1111589-55-9 structure
Nome del prodotto:[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate
[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4,5-Dihydro-3-phenyl-1H-pyrazol-1-yl)-2-oxoethyl 2-(4-formylphenoxy)acetate
- Z25126992
- 2-oxo-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl 2-(4-formylphenoxy)acetate
- AKOS030741266
- 1111589-55-9
- [2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate
- EN300-1189002
- [2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate
-
- Inchi: 1S/C20H18N2O5/c23-12-15-6-8-17(9-7-15)26-14-20(25)27-13-19(24)22-11-10-18(21-22)16-4-2-1-3-5-16/h1-9,12H,10-11,13-14H2
- Chiave InChI: LINFBYYJTHTQAJ-UHFFFAOYSA-N
- Sorrisi: O(C(COC1C=CC(C=O)=CC=1)=O)CC(N1CCC(C2C=CC=CC=2)=N1)=O
Proprietà calcolate
- Massa esatta: 366.12157168g/mol
- Massa monoisotopica: 366.12157168g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 27
- Conta legami ruotabili: 8
- Complessità: 563
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 85.3Ų
- XLogP3: 2.3
Proprietà sperimentali
- Densità: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 558.3±58.0 °C(Predicted)
- pka: -0.38±0.70(Predicted)
[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1189002-0.05g |
1111589-55-9 | 90% | 0.05g |
$212.0 | 2023-07-10 | ||
Enamine | EN300-1189002-50mg |
1111589-55-9 | 90.0% | 50mg |
$212.0 | 2023-10-03 |
[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate Letteratura correlata
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
1111589-55-9 ([2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate) Prodotti correlati
- 1396877-22-7(N-2-(dimethylamino)ethyl-N'-(3-hydroxy-4,4-dimethylpentyl)ethanediamide)
- 2411256-30-7(3-(Carbamoylmethyl)phenyl sulfurofluoridate)
- 1865115-98-5(1-[2-(1-Methylethyl)-4-thiomorpholinyl]-2-propen-1-one)
- 75010-39-8(Benzeneethanol, 3,4-dimethoxy-, 4-methylbenzenesulfonate)
- 2248382-09-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate)
- 1539016-03-9(O-2-(2-nitrophenyl)ethylhydroxylamine)
- 686771-06-2(N-(4-bromophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide)
- 2225151-91-5((2-(morpholin-2-yl)pyrimidin-5-yl)boronic acid)
- 1782238-26-9(2-Hydroxybenzo[d]oxazole-7-sulfonyl chloride)
- 2172238-94-5(2-{4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-3-yl}acetic acid)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
